N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide
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Overview
Description
N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide is a complex organic compound with a unique structure that combines a thiazolopyridine ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridine ring and the subsequent attachment of the benzamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines or alkoxides; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-C]pyridin-2-YL}-3-(pentyloxy)benzamide can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Properties
CAS No. |
1172518-63-6 |
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Molecular Formula |
C19H25N3O2S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-pentoxybenzamide |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-5-11-24-15-8-6-7-14(12-15)18(23)21-19-20-16-9-10-22(2)13-17(16)25-19/h6-8,12H,3-5,9-11,13H2,1-2H3,(H,20,21,23) |
InChI Key |
NIUSOGXQXRZXQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C |
Origin of Product |
United States |
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